N-(2-chlorophenyl)oxolan-3-amine
Description
N-(2-Chlorophenyl)oxolan-3-amine is a secondary amine featuring a 2-chlorophenyl substituent attached to the oxolane (tetrahydrofuran) ring at the 3-position.
Properties
CAS No. |
162851-47-0 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-(2-chlorophenyl)oxolan-3-amine |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-2-4-10(9)12-8-5-6-13-7-8/h1-4,8,12H,5-7H2 |
InChI Key |
UGBNTXAKBOKBEO-UHFFFAOYSA-N |
SMILES |
C1COCC1NC2=CC=CC=C2Cl |
Canonical SMILES |
C1COCC1NC2=CC=CC=C2Cl |
Synonyms |
N-(2'-CHLORO-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Oxolane/Oxetane Rings
The following compounds share the oxolane or oxetane core with varying substituents on the aromatic ring:
Key Observations :
- Substituent Effects : The position and type of halogen (Cl, Br, F) influence electronic properties. For example, the 2-chlorophenyl group in N-(2-chlorobenzyl)oxetan-3-amine enhances electrophilicity, favoring nucleophilic substitutions .
- Ring Size : Oxetane (3-membered) rings (e.g., in ) confer higher ring strain and reactivity compared to oxolane (5-membered) derivatives, which are more conformationally stable .
- Physical State : Methyl or benzyl substituents (e.g., 2-CH₃ in ) reduce melting points, resulting in liquid states, whereas halogenated derivatives (e.g., ) often form solids.
Derivatives with Chlorophenyl Groups
Compounds bearing chlorophenyl groups but differing in core structures:
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